molecular formula C14H13Br B8216159 2-Benzyl benzylbromide

2-Benzyl benzylbromide

Cat. No.: B8216159
M. Wt: 261.16 g/mol
InChI Key: LMXVDOHKMVBODQ-UHFFFAOYSA-N
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Description

2-Benzyl benzylbromide is an organic compound characterized by the presence of a benzyl group attached to a benzene ring, which is further substituted with a bromomethyl group. This compound is a colorless liquid with lachrymatory properties, making it a potent irritant. It is primarily used as a reagent in organic synthesis for introducing benzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyl benzylbromide can be synthesized through the bromination of toluene derivatives. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous photochemical benzylic bromination. This method uses in situ generated bromine (Br2) and is optimized for high throughput and mass efficiency. The process is carried out in a microstructured photochemical reactor using light-emitting diodes (LEDs) at 405 nm .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form benzaldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction: Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

    Sodium Iodide (NaI): Used for substitution reactions.

Major Products Formed:

    Benzaldehydes: Formed through oxidation.

    Benzyl Iodide: Formed through substitution.

    Benzyl Alcohol: Formed through reduction.

Scientific Research Applications

2-Benzyl benzylbromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl benzylbromide primarily involves its ability to act as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to introduce benzyl groups into various substrates. This property is utilized in organic synthesis to protect functional groups such as alcohols and carboxylic acids .

Comparison with Similar Compounds

    Benzyl Chloride: Similar in structure but less reactive compared to 2-Benzyl benzylbromide.

    Benzyl Iodide: More reactive due to the presence of iodine, which is a better leaving group than bromine.

    Xylyl Bromide: Contains additional methyl groups on the benzene ring, making it more sterically hindered.

Uniqueness: this compound is unique due to its optimal reactivity, which makes it a preferred reagent for introducing benzyl groups in organic synthesis. Its lachrymatory properties also make it useful in specific industrial applications where controlled irritation is required .

Properties

IUPAC Name

1-benzyl-2-(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXVDOHKMVBODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of phosphorus tribromide (2.1 mL, 6.0 g, 22.1 mM) in 30 mL of carbon tetrachloride was slowly added dropwise to solution of 2-benzylbenzyl alcohol (1.98 g, 10 mM) in 70 mL of carbon tetrachloride at 0° C. The mixture was stirred at 0° C. for 2 hours, then at room temperature for 2 hours. The solvent was removed in vacuo and the residue diluted with ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer was washed with brine, dried over magnesium sulfate, filtered, and concentrated to afford 2.6 g (99%) of 2-benzylbenzyl bromide as a yellow solid. 1H NMR (DMSO-d6) δ7.5-7.0 (m, 9H), 4.7 (s, 2H), and 4.15 (s, 2H). IR (CDCl3, cm−1) 3065, 1601, 1495, and 1453. MS (FD) m/e 260, 262.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Benzylbenzyl alcohol (commercial) (1 g) was suspended in 48% aqueous hydrobromic acid (10 ml) and stirred vigorously for 20 hours. The resultant suspended solid was extracted twice with hexane and the extracts dried (MgSO4) and evaporated to give 2-benzyl benzylbromide as yellow solid (1.3 g, 98%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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